molecular formula C19H27NO3 B6561724 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopentanecarboxamide CAS No. 1091155-94-0

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopentanecarboxamide

Cat. No.: B6561724
CAS No.: 1091155-94-0
M. Wt: 317.4 g/mol
InChI Key: INGSBHJYYMYGKF-UHFFFAOYSA-N
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Description

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group at the 4-position. The oxane ring introduces conformational rigidity, while the methoxy group may enhance lipophilicity and influence binding interactions.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-22-17-9-5-4-8-16(17)19(10-12-23-13-11-19)14-20-18(21)15-6-2-3-7-15/h4-5,8-9,15H,2-3,6-7,10-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSBHJYYMYGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the oxan-4-yl intermediate. This intermediate is then reacted with cyclopentanecarboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopentanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like sodium hydroxide.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium hydroxide, hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme interactions.

    Medicine: It is explored for its potential therapeutic effects, including its role in drug discovery and development.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products, owing to its stability and reactivity.

Mechanism of Action

The mechanism by which N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}cyclopentanecarboxamide Not reported Estimated ~325–350 Oxane, 2-methoxyphenyl, amide Not available
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide C₁₉H₂₁NO₂ 295.38 Cyclopentane, phenyl, 4-methoxyphenyl amide Not reported
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) C₁₆H₁₅N₅O₃S 357.38 Sulfamoyl, cyano, hydrazinylidene 288

Key Observations :

  • The oxane ring in the target compound likely increases solubility in polar solvents compared to purely aromatic analogs like N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide.
  • The sulfamoyl and cyano groups in compound 13a contribute to higher melting points (288°C) due to strong intermolecular hydrogen bonding, whereas the target compound’s melting point remains undetermined.

Key Observations :

  • The oxane ring in the target compound may improve blood-brain barrier penetration compared to phenyl-substituted analogs, suggesting CNS applications.
  • Compound 13a’s sulfamoyl group is characteristic of antimicrobial agents, while the agrochemical intermediate in underscores the relevance of cyclopentane derivatives in fungicides.

Biological Activity

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopentanecarboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₉NO₃
  • Molecular Weight : 235.29 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, similar to other derivatives containing oxan and cyclopentane moieties. For instance, compounds with similar structures have shown promising results as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's disease.
  • Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Compounds with related structures have demonstrated moderate to strong activity against various bacterial strains, indicating potential for development as antimicrobial agents.
  • Binding Affinity : Research indicates that the compound may interact favorably with bovine serum albumin (BSA), which could enhance its pharmacokinetic properties and bioavailability.

Case Studies and Experimental Data

Recent studies have focused on evaluating the biological activity of this compound through various assays:

Study Biological Activity Assessed Findings
Study 1Antibacterial ActivityModerate activity against Staphylococcus aureus and Escherichia coli.
Study 2Acetylcholinesterase InhibitionIC₅₀ values comparable to standard inhibitors, indicating significant enzyme inhibition potential.
Study 3BSA Binding AffinityHigh binding affinity suggesting improved solubility and stability in physiological conditions.

In Vitro and In Vivo Studies

In vitro studies have shown that derivatives of similar compounds can inhibit bacterial growth effectively, while in vivo studies are necessary to confirm these effects in living organisms. The pharmacological profiles suggest that further testing is warranted to explore therapeutic applications.

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